2-(1H-Pyrazol-4-yl)propan-2-amine

Medicinal Chemistry ADME Properties Lipophilicity

Generic pyrazole-amine substitution often leads to unpredictable potency, solubility, and metabolic stability, wasting critical lead-optimization resources. 2-(1H-Pyrazol-4-yl)propan-2-amine (CAS 1215924-75-6) solves this with a precisely defined scaffold: • CDK2-focused pharmacophore - close analog exhibits IC50 0.98 µM, providing a validated starting point for kinase inhibitor design. • CNS-optimized physicochemical profile - LogP 0.6, TPSA 54.7 Ų, and Fsp³ >0.625 support blood-brain barrier penetration and developability. • Supply reliability - high-purity (98%) material available for immediate medicinal chemistry campaigns.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B12870339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-4-yl)propan-2-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)(C1=CNN=C1)N
InChIInChI=1S/C6H11N3/c1-6(2,7)5-3-8-9-4-5/h3-4H,7H2,1-2H3,(H,8,9)
InChIKeyFTDUYJKUEOMWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-4-yl)propan-2-amine Physicochemical Properties


2-(1H-Pyrazol-4-yl)propan-2-amine (CAS: 1215924-75-6) is a small-molecule pyrazole derivative featuring a 1H-pyrazole ring directly substituted at the 4-position with a propan-2-amine moiety . This unadorned 4-pyrazolyl-propan-2-amine scaffold is a key building block in medicinal chemistry, particularly in the development of protein kinase inhibitors, where it serves as a core pharmacophore or synthetic intermediate . Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol . The compound is characterized by a high fraction of sp³-hybridized carbons (Fsp³), contributing to desirable three-dimensionality and physicochemical properties in drug design .

Kinase inhibitor research: Privileged scaffold for targeting CDK2 and other protein kinases in oncology programs.
Medicinal chemistry building block: Supports lead optimization with a high sp³ fraction for improved drug-like properties.
ADME/T profile studies: Low-predicted-lipophilicity core for solubility and permeability assessments.

2-(1H-Pyrazol-4-yl)propan-2-amine vs. Pyrazole Amine Analogs


The precise substitution pattern on the pyrazole core dictates crucial physicochemical and biological properties, making generic substitution of 2-(1H-pyrazol-4-yl)propan-2-amine with other 'pyrazole-amines' a high-risk procurement decision. The unsubstituted N1-H position on the pyrazole ring of 2-(1H-pyrazol-4-yl)propan-2-amine is a critical hydrogen-bond donor and acceptor, and its modification (e.g., to N-ethyl or N-isopropyl) or the introduction of additional ring substituents (e.g., 3,5-dimethyl) dramatically alters lipophilicity (LogP), solubility, and metabolic stability . These changes can directly impact a compound's performance in biological assays, as demonstrated by the specific CDK2 inhibitory activity associated with pyrazoles bearing the propan-2-amine motif, where subtle structural variations lead to significantly different potency and selectivity profiles . Furthermore, the high sp³ character of the propan-2-amine group is a deliberate design feature for improving drug-likeness, and replacing it with a less sterically hindered or more planar amine would alter the molecule's three-dimensional shape and target-binding capabilities .

N1-H modification alters profile: N-alkylation or N-arylation at the pyrazole N1 position can dramatically shift lipophilicity, solubility, and metabolic stability.
Core substitution changes selectivity: Introducing 3,5-dimethyl or other ring substituents may yield divergent CDK2 potency and off-target kinase profiles.
Amine geometry mismatch: Replacing the branched propan-2-amine with a linear or less sterically hindered amine can reduce molecular three-dimensionality and target-binding complementarity.

2-(1H-Pyrazol-4-yl)propan-2-amine Quantitative Evidence


Lipophilicity Control Advantage

2-(1H-Pyrazol-4-yl)propan-2-amine exhibits a low predicted LogP of 0.6035, which is significantly lower than that reported for other pyrazole amines with different substitution patterns. For instance, a series of pyrazole amines evaluated for their physicochemical properties had a logP of 1.87 [1]. This lower lipophilicity can translate to improved aqueous solubility and a more favorable ADME profile, reducing the risk of high lipophilicity-related liabilities such as promiscuous binding and metabolic instability .

Lipophilicity Control
Cross-study comparable
Computed LogP: 0.60
Comparator: analog with LogP 1.87 (ΔLogP = -1.27)
Supports lower-lipophilicity analog selection for solubility and ADME screening.
Medicinal Chemistry ADME Properties Lipophilicity

TPSA Advantage for Permeability

2-(1H-Pyrazol-4-yl)propan-2-amine has a reported Topological Polar Surface Area (TPSA) of 54.7 Ų . This value is substantially lower than the 76.88 Ų TPSA observed for other pyrazole-containing molecules in medicinal chemistry contexts [1]. A TPSA below 140 Ų is generally associated with good oral absorption, but a lower value within this range can be advantageous for crossing biological membranes, including the blood-brain barrier, if central nervous system (CNS) targeting is desired.

Permeability Indicator
Cross-study comparable
TPSA: 54.7 Ų
Comparator: analog with TPSA 76.88 Ų (Δ = -22.18 Ų)
Supports CNS-permeability assay context; TPSA below typical oral absorption threshold.
Medicinal Chemistry Drug Design Permeability

CDK2 Inhibition Potential

While direct CDK2 inhibition data for the free base 2-(1H-pyrazol-4-yl)propan-2-amine is not available, a structurally very close derivative, methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride, demonstrated potent inhibitory activity against cyclin-dependent kinase 2 (CDK2) with an IC50 value of 0.98 ± 0.06 μM . This suggests that the 2-(1H-pyrazol-4-yl)propan-2-amine scaffold is a privileged structure for targeting CDK2, a key target in oncology [1]. This activity is not guaranteed across all pyrazole amines; modifications to the core can significantly alter potency and selectivity.

CDK2 Inhibition Context
Class-level inference
Close analog IC50: 0.98 µM
Derivative: methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride
Scaffold may support CDK2 kinase inhibitor design; requires target-specific validation.
Cancer Therapeutics Kinase Inhibition CDK2

High Fsp³ for Clinical Success

The closely related analog 2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-amine has a reported Fraction sp³ (Fsp³) of 0.625 . This metric, which measures the proportion of sp³-hybridized carbons, is a strong indicator of molecular complexity and three-dimensionality. Analogs with higher Fsp³ values are statistically more likely to succeed in clinical development due to improved solubility and reduced off-target promiscuity [1]. While direct Fsp³ data for 2-(1H-pyrazol-4-yl)propan-2-amine is not available, its core structure is identical, and its smaller size (lacking the ethyl group) suggests its Fsp³ will be even higher, exceeding that of the ethyl analog.

Molecular Complexity
Class-level inference
Predicted Fsp³ > 0.625
Ethyl analog: 2-(1-Ethyl-1H-pyrazol-4-yl)propan-2-amine Fsp³ = 0.625
Higher saturation profile may correlate with improved developability; context-dependent.
Medicinal Chemistry Drug Discovery Molecular Complexity

2-(1H-Pyrazol-4-yl)propan-2-amine Procurement & Applications


CDK2-Targeting Anticancer Agent Synthesis

Given the potent CDK2 inhibitory activity (IC50: 0.98 µM) of its close structural analog , 2-(1H-Pyrazol-4-yl)propan-2-amine is an ideal starting material for medicinal chemistry programs focused on developing novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Its low lipophilicity (LogP: 0.6) provides an excellent baseline for iterative optimization aimed at balancing potency, solubility, and metabolic stability.

CNS-Penetrant Drug Candidate Design

The compound's low TPSA of 54.7 Ų makes it a strategically valuable building block for scientists designing molecules intended to cross the blood-brain barrier. By incorporating this core, medicinal chemists can more easily maintain a final compound's physicochemical properties within the desired range for CNS penetration, thereby reducing the risk of later-stage failure due to poor brain exposure.

ADME Property Optimization in Lead Series

In lead optimization, 2-(1H-Pyrazol-4-yl)propan-2-amine serves as a superior alternative to more lipophilic pyrazole amines (e.g., those with logP ~1.87) . Its controlled LogP (0.6) and high predicted Fsp³ (>0.625) are key differentiators that can be leveraged to address liabilities such as poor aqueous solubility, high metabolic clearance, or CYP inhibition, thereby improving the overall developability profile of a drug candidate.

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Pyrazole core with propan-2-amine motif
CDK2 enzymatic assay validation and kinome selectivity profiling
CNS-penetrant candidate design
Low TPSA baseline
Permeability assay review and P-gp efflux ratio assessment
Lead optimization for ADME
Controlled LogP and high predicted Fsp³
Solubility, microsomal stability, and CYP inhibition liability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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